molecular formula C16H19FN4 B12184035 3-(4-Ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine

3-(4-Ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine

Cat. No.: B12184035
M. Wt: 286.35 g/mol
InChI Key: SSXDXIXWYSWCCG-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features a piperazine ring substituted with an ethyl group and a fluorophenyl group attached to the pyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding hydrazone. Cyclization of this hydrazone in the presence of a suitable catalyst yields the pyridazine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of less toxic reagents to improve yield and safety .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridazine ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring and the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the piperazine or fluorophenyl moieties .

Scientific Research Applications

3-(4-Ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine
  • 3-(4-Phenylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine
  • 3-(4-Benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine

Uniqueness

3-(4-Ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds .

Properties

Molecular Formula

C16H19FN4

Molecular Weight

286.35 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine

InChI

InChI=1S/C16H19FN4/c1-2-20-9-11-21(12-10-20)16-8-7-15(18-19-16)13-3-5-14(17)6-4-13/h3-8H,2,9-12H2,1H3

InChI Key

SSXDXIXWYSWCCG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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